PTH-alanine

Vue d'ensemble

Description

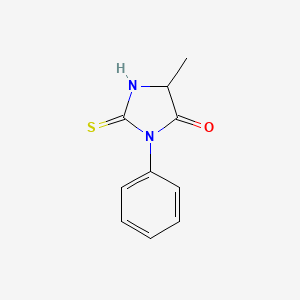

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse des acides aminés

PTH-alanine est utilisé dans l'analyse des acides aminés par chromatographie liquide haute performance (HPLC). Le composé est utilisé dans le processus de dérivatisation, qui améliore la sensibilité de la détection et la rétention des acides aminés en chromatographie en phase inverse .

Séquençage des protéines

Dans le séquençage des protéines, la this compound est produite à chaque cycle de la chimie de dégradation d'Edman. Les instruments modernes de séquençage automatique des protéines sont équipés de détection HPLC « en ligne » en équipement standard, qui utilise des PTH-acides aminés pour l'identification .

Détermination de la séquence et de la configuration des peptides

Les dérivés de this compound sont utilisés dans une méthode permettant la détermination simultanée de la séquence et de la configuration absolue des acides aminés peptidiques. Cette méthode combine la dégradation d'Edman et la HPLC-MS/CD .

Recherche pharmaceutique

Les dérivés de l'imidazolidine-2-thione, tels que la 5-méthyl-3-phényl-2-thioxoimidazolidin-4-one, auraient présenté des activités biologiques remarquables. Ceux-ci comprennent des propriétés antimicrobiennes, antifongiques, antithyroïdiennes, antioxydantes, cardiotoniques, antihypertensives, inhibitrices de la dopamine β-hydroxylase (DBH) et anti-VIH .

Recherche sur le cancer

La 5-méthyl-3-phényl-2-thioxoimidazolidin-4-one a été synthétisée et évaluée pour son activité anticancéreuse. Le composé a montré des résultats prometteurs dans l'inhibition de la croissance des cellules cancéreuses .

Recherche anti-inflammatoire

Des recherches ont été menées sur l'activité anti-inflammatoire de la 5-méthyl-3-phényl-2-thioxoimidazolidin-4-one. Le composé a été évalué sur une lignée cellulaire de leucémie murine (RAW264.7) en évaluant son activité cytotoxique et sa puissance à prévenir la production d'oxyde nitrique (NO) .

Mécanisme D'action

Target of Action

PTH-alanine, also known as PHENYLTHIOHYDANTOIN-DL-ALANINE or 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, primarily targets the parathyroid hormone 1 receptor (PTH1R) located in the kidneys and bones . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism .

Mode of Action

This compound interacts with its target, the PTH1R, to regulate the concentration of calcium and phosphate in the body . It stimulates renal tubular calcium reabsorption and bone resorption, maintaining the concentration of calcium within a narrow range . Additionally, this compound stimulates the conversion of calcidiol to calcitriol in renal tubular cells, thereby promoting intestinal calcium absorption and bone turnover .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in the regulation of extracellular calcium and phosphate metabolism . The hormone influences bone and renal tubular reabsorption of calcium and increases intestinal absorption . Moreover, this compound reduces plasma phosphate levels, emphasizing its critical role in calcium and phosphate homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After subcutaneous administration, this compound is absorbed into the bloodstream . The plasma concentration of this compound and its active N-terminal fragment increase proportionally with the dose . The half-life of this compound ranges from approximately 1.81 to 2.74 hours .

Result of Action

The primary result of this compound’s action is the elevation of the plasma ionized calcium concentration . It achieves this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, this compound reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .

Analyse Biochimique

Biochemical Properties

PTH-alanine plays a crucial role in biochemical reactions, particularly in protein sequencing. It interacts with various enzymes and proteins during the Edman degradation process, a method used to identify amino acid sequences in proteins . The nature of these interactions is largely determined by the specific properties of the this compound molecule and the proteins it interacts with.

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the Edman degradation process. This process involves the sequential removal of amino acids from proteins, allowing for the identification of the amino acid sequence. This compound, as a derivative of the amino acid alanine, plays a key role in this process .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, particularly in relation to its stability and degradation. As a component of the Edman degradation process, the stability of this compound can influence the accuracy and efficiency of protein sequencing .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein sequencing, specifically the Edman degradation process . This process involves a series of reactions that sequentially remove amino acids from proteins, allowing for the identification of the amino acid sequence.

Propriétés

IUPAC Name |

5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFPXALZVOKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962990 | |

| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-19-1 | |

| Record name | 5-Methyl-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The first study [] mentions the use of C-reactive protein (CRP) as a marker of inflammation in hemodialysis patients treated with iron sucrose. Why is monitoring inflammation important in this context?

A1: Hemodialysis patients are known to have chronic inflammation, which contributes to various health problems, including cardiovascular disease and anemia []. Iron sucrose, while used to treat anemia, has the potential to worsen inflammation in some individuals. Monitoring CRP levels helps assess whether the treatment is exacerbating inflammation, which could negatively impact the patient's overall health.

Q2: The second study [] links vitamin D deficiency to increased inflammatory markers (ferritin, CRP) in COVID-19 patients. Could vitamin D deficiency play a similar role in the inflammatory profile of hemodialysis patients?

A2: This is an area that warrants further investigation. We know from [] that vitamin D deficiency is associated with heightened inflammation in the context of COVID-19. Hemodialysis patients are also prone to vitamin D deficiency. It's plausible that this deficiency could contribute to the chronic inflammation observed in these patients, but more research is needed to confirm this link.

Q3: Both studies [, ] look at multiple biomarkers (ferritin, CRP, etc.). What is the advantage of using a panel of biomarkers rather than relying on a single marker like CRP?

A3: Using a panel of biomarkers provides a more comprehensive picture of a patient's health status. Relying solely on CRP might not capture the full complexity of the inflammatory process or other underlying conditions. For instance, elevated ferritin in hemodialysis patients could indicate inflammation but also iron overload, which has its own set of complications []. Analyzing multiple biomarkers allows for a more nuanced and accurate assessment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)